molecular formula C11H24N4O3S B7571373 N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No. B7571373
M. Wt: 292.40 g/mol
InChI Key: FDINWCHTKXUUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide, also known as DMPP, is a chemical compound that has been used in scientific research for several years. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In

Scientific Research Applications

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide has been used in scientific research for various applications, including as a tool for studying the function of ion channels and receptors in the nervous system. It has been shown to be a potent activator of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and the transient receptor potential cation channel subfamily A member 1 (TRPA1) channels, which are involved in pain perception and inflammation.

Mechanism of Action

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide activates TRPV1 and TRPA1 channels by binding to specific sites on the channels and causing a conformational change that leads to channel opening. This results in an influx of calcium ions into the cell, which can trigger various downstream signaling pathways.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including inducing calcium influx and activating downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to induce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide has several advantages as a tool for studying ion channels and receptors in the nervous system, including its potency and selectivity for TRPV1 and TRPA1 channels. However, it also has some limitations, including its potential toxicity and the need for caution when handling and using the compound.

Future Directions

There are several potential future directions for research involving N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide, including studying its effects on other ion channels and receptors in the nervous system, developing new derivatives with improved potency and selectivity, and exploring its potential therapeutic applications in pain and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide and its mechanisms of action.
In conclusion, N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide is a piperazine derivative that has been synthesized and studied for its potential applications in various fields. Its potency and selectivity for TRPV1 and TRPA1 channels make it a useful tool for studying ion channels and receptors in the nervous system, but caution must be taken when handling and using the compound. There are several potential future directions for research involving N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide, including exploring its potential therapeutic applications in pain and inflammation and developing new derivatives with improved potency and selectivity.

Synthesis Methods

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide can be synthesized using a variety of methods, including reductive amination and the Mannich reaction. The reductive amination method involves the reaction of 4-methylsulfonylpiperazine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Mannich reaction involves the reaction of 4-methylsulfonylpiperazine with formaldehyde and dimethylamine in the presence of a base such as potassium carbonate.

properties

IUPAC Name

N-[2-(dimethylamino)propyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N4O3S/c1-10(13(2)3)9-12-11(16)14-5-7-15(8-6-14)19(4,17)18/h10H,5-9H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINWCHTKXUUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCN(CC1)S(=O)(=O)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.